L-Erythrulose
L-Erythrulose
L-Erythrulose belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. L-Erythrulose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, L-erythrulose is primarily located in the cytoplasm. L-Erythrulose can be converted into L-erythrulose 4-phosphate and L-erythrulose 1-phosphate.
L-erythrulose is an erythrulose. It has a role as a human metabolite. It is an enantiomer of a D-erythrulose.
L-erythrulose is an erythrulose. It has a role as a human metabolite. It is an enantiomer of a D-erythrulose.
Brand Name:
Vulcanchem
CAS No.:
533-50-6
VCID:
VC21104891
InChI:
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1
SMILES:
C(C(C(=O)CO)O)O
Molecular Formula:
C4H8O4
Molecular Weight:
120.1 g/mol
L-Erythrulose
CAS No.: 533-50-6
Cat. No.: VC21104891
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | L-Erythrulose belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. L-Erythrulose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, L-erythrulose is primarily located in the cytoplasm. L-Erythrulose can be converted into L-erythrulose 4-phosphate and L-erythrulose 1-phosphate. L-erythrulose is an erythrulose. It has a role as a human metabolite. It is an enantiomer of a D-erythrulose. |
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CAS No. | 533-50-6 |
Molecular Formula | C4H8O4 |
Molecular Weight | 120.1 g/mol |
IUPAC Name | (3S)-1,3,4-trihydroxybutan-2-one |
Standard InChI | InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1 |
Standard InChI Key | UQPHVQVXLPRNCX-VKHMYHEASA-N |
Isomeric SMILES | C([C@@H](C(=O)CO)O)O |
SMILES | C(C(C(=O)CO)O)O |
Canonical SMILES | C(C(C(=O)CO)O)O |
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